

# Azelaprag (BGE-105): A Technical Guide on its Potential for Treating Sarcopenia

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Azelaprag** (formerly BGE-105) is an orally available small molecule agonist of the apelin receptor (APJ). As an "exerkine" mimetic, it activates the same signaling pathways as apelin, a peptide naturally released during exercise, to potentially combat age-related muscle loss, or sarcopenia. Preclinical and early clinical data have demonstrated its potential to preserve muscle mass and function. This technical guide provides a comprehensive overview of **azelaprag**, including its mechanism of action, a summary of key experimental findings, and detailed experimental methodologies.

# Introduction: The Challenge of Sarcopenia and the Apelin Pathway

Sarcopenia, the age-associated decline in muscle mass, strength, and function, represents a significant and growing unmet medical need. It is a primary contributor to frailty, loss of independence, and increased morbidity and mortality in the elderly. Current therapeutic strategies are limited, highlighting the urgent need for novel pharmacological interventions.

The apelin/APJ system has emerged as a promising therapeutic target for sarcopenia. Apelin, an endogenous peptide, is secreted by various tissues, including skeletal muscle, in response to exercise.[1] Its interaction with the G protein-coupled receptor, APJ, triggers a cascade of



downstream signaling events that promote muscle metabolism, growth, and repair.[2][3] **Azelaprag** is a potent and selective small molecule agonist designed to activate this pathway, thereby mimicking the beneficial effects of exercise on muscle health.[2][3]

# Mechanism of Action: APJ Signaling in Skeletal Muscle

**Azelaprag** exerts its pro-myogenic effects by binding to and activating the APJ receptor on skeletal muscle cells. This activation stimulates downstream signaling pathways critically involved in protein synthesis and mitochondrial biogenesis, primarily through the phosphorylation of Akt and AMP-activated protein kinase (AMPK).



Click to download full resolution via product page

**Azelaprag**-activated APJ signaling in skeletal muscle.

## **Clinical Development and Efficacy**

**Azelaprag** has been evaluated in several Phase 1 clinical trials and a Phase 2 trial that was recently discontinued.

## Phase 1b Bed Rest Study in Healthy Older Volunteers

A key study demonstrating **azelaprag**'s potential for sarcopenia was a Phase 1b clinical trial in healthy volunteers aged 65 or older subjected to 10 days of strict bed rest, a model for inducing muscle atrophy.



| Parameter                                | Placebo (n=10)                 | Azelaprag (n=11)                      | p-value |
|------------------------------------------|--------------------------------|---------------------------------------|---------|
| Muscle Dimensions                        |                                |                                       |         |
| Thigh Circumference                      | Significant Decrease           | 100% improvement vs. placebo          | <0.001  |
| Vastus Lateralis<br>Cross-Sectional Area | Significant Decrease           | 58% improvement vs.<br>placebo        | <0.05   |
| Vastus Lateralis<br>Thickness            | Significant Decrease           | 73% improvement vs.<br>placebo        | <0.01   |
| Muscle Quality                           |                                |                                       |         |
| Goutallier Grade<br>(Fatty Degeneration) | Worsened in 8 of 10 volunteers | Worsened in 1 of 11 volunteers        | <0.005  |
| Muscle Metabolism                        |                                |                                       |         |
| Muscle Protein<br>Synthesis              | Decreased                      | Significantly ameliorated vs. placebo | <0.005  |

Data sourced from BioAge Labs press release, December 2022.[1]





Click to download full resolution via product page

Workflow of the Phase 1b bed rest study.

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: Healthy male and female volunteers aged 65 years and older.
- Intervention: 10 days of strict bed rest. Participants received either a daily intravenous (IV) infusion of 240 mg of azelaprag or a placebo.[4]
- Primary Outcome Measures:
  - Muscle Size: Thigh circumference was measured using a standard tape measure. The cross-sectional area and thickness of the vastus lateralis muscle were assessed using Bmode ultrasound.



- Muscle Quality: Fatty infiltration of the muscle was quantified using the Goutallier classification on ultrasound images.
- Muscle Protein Synthesis: Muscle microbiopsies were taken from the vastus lateralis before and after the bed rest period. Proteomic analysis was performed on these samples to determine the rate of muscle protein synthesis.[1]

# **Phase 2 STRIDES Trial (Discontinued)**

A Phase 2 trial, named STRIDES, was initiated to evaluate the efficacy and safety of oral **azelaprag** in combination with the GLP-1/GIP receptor agonist tirzepatide for obesity in adults aged 55 and older.[5] However, the trial was discontinued in December 2024 due to observations of elevated liver enzymes (transaminitis) in some participants receiving **azelaprag**.[6] No such safety signals were observed in the tirzepatide-only group.[6]

## **Preclinical Evidence**

Preclinical studies in various mouse models have provided a strong rationale for the clinical development of **azelaprag** for sarcopenia.

| Model                                                                | Intervention            | Key Findings                                                                                                                                           |
|----------------------------------------------------------------------|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|
| Aged Mice (24-month-old)                                             | Azelaprag Treatment     | Statistically significant increase in voluntary motor activity (p=0.00228) and improvement in grip strength (p=0.04) compared to age-matched controls. |
| Cardiotoxin-Induced Muscle<br>Injury in Aged Mice (18-month-<br>old) | Azelaprag Treatment     | Significantly higher levels of mRNA transcripts indicative of muscle regeneration.                                                                     |
| Diet-Induced Obese (DIO)<br>Mice                                     | Azelaprag + Tirzepatide | Restored muscle function to that of lean controls in grid hang tests.                                                                                  |



Data sourced from a patent application and a presentation at the American Diabetes Association 84th Scientific Sessions.[7][8]



Click to download full resolution via product page

Workflow of preclinical sarcopenia models.

- Aged Mouse Models: C57BL/6J mice are commonly used as a model for age-related sarcopenia, with significant muscle decline observed at 24 months and older.[9][10]
  - Grip Strength Test: Forelimb grip strength is measured using a grip strength meter. The
    mouse is held by the tail and allowed to grasp a metal grid or bar connected to a force
    gauge. The peak force exerted before the mouse loses its grip is recorded.[11][12]
- Cardiotoxin-Induced Muscle Injury: This model is used to study muscle regeneration.
  - Procedure: A solution of cardiotoxin (typically 10 μM) from Naja mossambica mossambica venom is injected into the tibialis anterior muscle of anesthetized mice to induce myofiber necrosis.[2][5][13] The subsequent regenerative process is then monitored.



# Pharmacokinetics and Safety Profile Pharmacokinetics

**Azelaprag** is an orally available small molecule. A Phase 1 study (NCT06141889) was conducted to evaluate the pharmacokinetics of single and multiple doses of **azelaprag** in healthy older adult volunteers (≥ 60 years of age).[14] The results of this study have not yet been publicly released.

## **Safety and Tolerability**

**Azelaprag** was reported to be well-tolerated in over 240 subjects across seven Phase 1 clinical trials.[5] In the Phase 1b bed rest study, treatment-emergent adverse events were mild, with the most common being headache and procedural pain from biopsies.[4]

The discontinuation of the Phase 2 STRIDES trial due to elevated liver enzymes in some participants raises significant safety concerns that will need to be thoroughly investigated before any further clinical development in this indication.[6]

### **Conclusion and Future Directions**

**Azelaprag** has demonstrated compelling preclinical and early clinical evidence for its potential as a treatment for sarcopenia by targeting the apelin/APJ pathway to promote muscle growth and function. The positive results from the Phase 1b bed rest study in older adults are particularly encouraging.

However, the recent discontinuation of the Phase 2 STRIDES trial due to safety concerns highlights the challenges in the clinical development of this compound. A thorough investigation into the mechanism of the observed liver toxicity is crucial. Future research should focus on understanding the risk-benefit profile of **azelaprag**, potentially exploring different dosing regimens or patient populations. Despite the setback, the apelin/APJ pathway remains a promising target for the development of novel therapies for sarcopenia and other musclewasting conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Induction of Acute Skeletal Muscle Regeneration by Cardiotoxin Injection PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Muscle Biopsy Sample Preparation and Proteomics Analysis Based on UHPLC-MS/MS -PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. Induction of Acute Skeletal Muscle Regeneration by Cardiotoxin Injection PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharmadive.com [biopharmadive.com]
- 7. A Comparative Analysis of Grip Strength Evaluation Methods in a Large Cohort of Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two Types of Mouse Models for Sarcopenia Research: Senescence Acceleration and Genetic Modification Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models of sarcopenia: classification and evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Mouse sarcopenia model reveals sex- and age-specific differences in phenotypic and molecular characteristics [jci.org]
- 11. Grip Strength Protocol IMPReSS [web.mousephenotype.org]
- 12. Grip Strength Test Rodent Behavioral Testing Neurology CRO InnoSer [innoserlaboratories.com]
- 13. Protocol for accelerated skeletal muscle regeneration and hypertrophic muscle formation in mice PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Azelaprag (BGE-105): A Technical Guide on its Potential for Treating Sarcopenia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605792#azelaprag-s-potential-for-treating-sarcopenia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com